3-氯-4-(溴氯甲基)-5-羟基-2(5H)-呋喃酮

描述

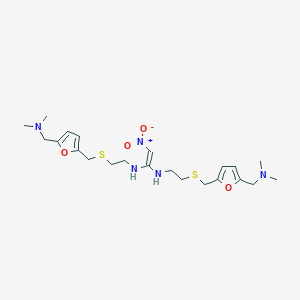

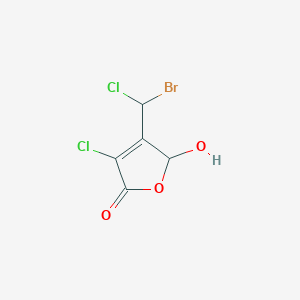

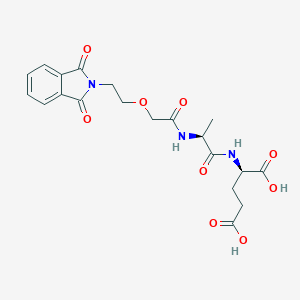

The compound of interest, 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone (BMX-1), is a brominated analogue of the environmental mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). MX and its analogues, including BMX-1, have been identified in chlorinated drinking water and are known for their strong mutagenic properties, which have raised concerns regarding their presence in the environment and their potential health impacts .

Synthesis Analysis

The synthesis of BMX-1, along with other brominated analogues of MX, has been improved through a simplified procedure starting from a common precursor. This advancement in the synthesis process is significant as it allows for the creation of these compounds in a more efficient and potentially more cost-effective manner, which is crucial for further studies and environmental monitoring .

Molecular Structure Analysis

While the specific molecular structure of BMX-1 is not detailed in the provided papers, the related compound MX and its derivatives have been studied extensively. The molecular structure of MX has been shown to play a critical role in its mutagenic activity, with the presence of chlorine atoms and the hydroxyl group being particularly influential. The stepwise removal of these groups from MX has been shown to result in a significant decrease in mutagenicity, highlighting the importance of the molecular structure in determining the biological activity of these compounds .

Chemical Reactions Analysis

The formation of MX and its analogues, such as BMX-1, occurs through the chlorination of phenolic compounds, which are related to aromatic units found in aquatic humus. The process is pH-dependent, with a higher yield of MX being produced at lower pH levels. This suggests that the chemical reactions leading to the formation of these mutagens are influenced by environmental conditions, which could affect their concentration and distribution in natural waters .

Physical and Chemical Properties Analysis

MX is known to be a potent mutagen that is present in chlorinated drinking water at very low concentrations, often in the parts per trillion range. Its detection and quantification are challenging due to these low concentrations. However, a new derivatization method using 2-propanol has been developed to improve the detection capabilities of gas chromatography-mass spectrometry (GC-MS) for MX, which may also be applicable to its analogues like BMX-1. This method enhances the sensitivity of the detection, making it possible to monitor these compounds more effectively in drinking water .

科学研究应用

合成和衍生物

化合物3-氯-4-(溴氯甲基)-5-羟基-2(5H)-呋喃酮(BMX-1)是从一个常见的前体合成的,突显了其化学多样性。这种合成是研究探索致突变剂的溴代类似物的一部分(Lloveras et al., 2000)。

致突变性和基因毒性研究

对氯羟基呋喃酮(CHFs)的致突变和基因毒性特性进行了广泛研究,这个化合物属于这一类。研究表明,各种CHFs在体外试验中表现出基因毒性效应,有助于我们了解环境致突变剂及其潜在健康影响(Le Curieux et al., 1999)。

环境监测和分析

研究还集中在检测和定量测定氯化饮用水中的BMX-1和相关化合物。研究揭示了它们在水中的存在,并讨论了准确定量的方法,强调了在环境健康中监测这些化合物的重要性(Hemming et al., 1986); (Suzuki & Nakanishi, 1995)。

属性

IUPAC Name |

3-[bromo(chloro)methyl]-4-chloro-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrCl2O3/c6-3(8)1-2(7)5(10)11-4(1)9/h3-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOQLLUPRMECKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=C(C(=O)O1)Cl)C(Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021525 | |

| Record name | 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone | |

CAS RN |

132059-51-9 | |

| Record name | 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132059519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B133230.png)

![(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B133270.png)